molecular formula C7H7F3N2O B2884451 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide CAS No. 1824277-21-5

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide

Cat. No. B2884451
CAS RN: 1824277-21-5
M. Wt: 192.141
InChI Key: ZKMKMMLDHPBJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the flow of ions across epithelial membranes. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis and other diseases.

Scientific Research Applications

Synthesis and Antifungal Activity

A study focused on synthesizing derivatives related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, showing moderate antifungal activities against phytopathogenic fungi. These compounds displayed significant inhibition activities, surpassing some commercial fungicides in efficacy (Wu et al., 2012).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on the pyrimidine portion of a related compound revealed its role in inhibiting NF-kappaB and AP-1 transcription factors. This study's findings indicate potential applications in improving oral bioavailability for therapeutic purposes (Palanki et al., 2000).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

A method for preparing trifluoromethyl-substituted aminopyrroles, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, has been developed. This method opens avenues for creating various pyrrole derivatives with potential applications in chemical synthesis (Khlebnikov et al., 2018).

Glycine Transporter 1 Inhibition

A study identified a structurally diverse compound related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide as a potent inhibitor of Glycine Transporter 1, indicating potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).

Synthesis for Chiral Conducting Polymers

Optically active pyrrole monomers, including derivatives of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, were synthesized for use in chiral conducting polymers. These materials have potential applications in electronics and materials science (Chen et al., 1997).

Nematocidal Evaluation of Derivatives

A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, exhibited notable nematocidal activity against M. incognita, pointing to potential agricultural applications (Zhao et al., 2017).

Measles Virus RNA Polymerase Inhibition

A compound structurally similar to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide demonstrated potent inhibition against measles virus RNA polymerase, suggesting a role in antiviral drug development (Sun et al., 2007).

PET Tracer for Imaging Cancer Tyrosine Kinase

An 18F-labeled derivative of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide was synthesized for use as a PET tracer, highlighting its potential in cancer imaging and diagnosis (Wang et al., 2005).

Synthesis of Fluorinated Pyrazoles

Direct trifluoromethylation methods were investigated for 1,3-dicarbonyl compounds, leading to the synthesis of fluorinated pyrazoles, which include derivatives of the target compound. This process is significant for the development of novel fluorinated organic compounds (Ohtsuka et al., 2012).

Spectroscopy and Quantum Chemical Calculations

A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, closely related to the target compound, involved FT-IR and Laser-Raman spectroscopy along with quantum chemical calculations. This research aids in understanding the molecular properties of such compounds (Sert et al., 2014).

properties

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKMMLDHPBJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.